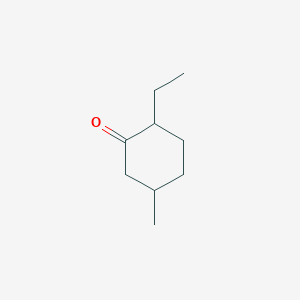

2-Ethyl-5-methylcyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-8-5-4-7(2)6-9(8)10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJFCLIBKNVRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 Methylcyclohexan 1 One and Its Stereoisomers

Total Synthesis Approaches for 2-Ethyl-5-methylcyclohexan-1-one

The total synthesis of this compound, particularly its specific stereoisomers, requires careful planning of the synthetic route to control the relative and absolute stereochemistry.

Diastereoselective Synthesis Methods

The diastereoselective synthesis of substituted cyclohexanones is a significant area of research, driven by the prevalence of this structural motif in natural products. beilstein-journals.org These methods often rely on cascade reactions or stereocontrolled additions to cyclic precursors. beilstein-journals.org

One notable example of a diastereoselective synthesis that leads to a related structure involves the conjugate addition of an ethylcuprate to a chiral α,β-unsaturated ketone derived from (R)-5-methylcyclohex-2-enone. rsc.orgnih.gov This reaction demonstrates high diastereoselectivity, with a reported 96:4 selectivity in favor of one stereoisomer. nih.gov The stereocontrol is attributed to the influence of a silyl (B83357) group at an adjacent stereocenter, which directs the incoming nucleophile to the opposite face of the ring. rsc.orgnih.gov

A general approach for the diastereoselective synthesis of disubstituted cyclohexanones involves the 1,4-addition of an organometallic reagent to a substituted cyclohexenone. A recent fit-for-purpose synthesis of a KRASG12C covalent inhibitor utilized a diastereoselective Hayashi arylation, which is a 1,4-addition of an aryl boronate to rac-4-methylcyclohex-2-en-1-one, setting two relative stereocenters. acs.org

The following table summarizes a selection of research findings pertinent to the diastereoselective synthesis of substituted cyclohexanones.

Table 1: Research Findings on Diastereoselective Synthesis of Substituted Cyclohexanones

| Starting Material | Reagent(s) | Key Transformation | Product | Diastereoselectivity | Reference(s) |

|---|---|---|---|---|---|

| (R)-5-Methylcyclohex-2-enone derivative | Ethylcuprate | Conjugate Addition | (2R,3R,5S,2’R)-2-(but-2’-yl)-3-dimethyl(phenyl)silyl-5-methylcyclohexanone | 96:4 | rsc.orgnih.gov |

| rac-4-Methylcyclohex-2-en-1-one | Aryl boronate | Hayashi Arylation | trans-4-methyl-3-aryl-cyclohexanone | Not specified | acs.org |

Enantioselective Synthesis Methods

Enantioselective synthesis is a cornerstone for producing specific enantiomers of chiral molecules like this compound. rug.nl These methods introduce chirality into a molecule from a prochiral starting material through the use of a chiral catalyst or auxiliary. rug.nl A prominent strategy in this field is organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. researchgate.net

For instance, the use of chiral amines, such as proline and its derivatives, has been instrumental in catalyzing asymmetric aldol (B89426) reactions. These reactions can be designed to construct the cyclohexanone (B45756) ring with specific stereocenters. The seminal work by Hajos and Parrish, and by Eder, Sauer, and Weichert in the 1970s, demonstrated the power of L-proline in catalyzing the intramolecular aldol condensation of a triketone precursor to yield a chiral bicyclic enone. uniroma1.it While this specific work did not produce this compound directly, the principles are broadly applicable. For example, a similar strategy involving the reaction of a diketone with acetaldehyde (B116499) under L-proline catalysis can furnish a 2-ethyl-cyclohexane-1,3-dione derivative, which is a close analogue. uniroma1.it The enantiomeric excess (ee) in such reactions is highly dependent on the catalyst structure and reaction conditions.

| Catalyst | Reactants | Product | Yield (%) | ee (%) | Reference |

| L-Proline | Triketone (66) | (S)-2 | 99 | 88 | uniroma1.it |

| D-Proline | Triketone (66) | (R)-2 | - | 75 | uniroma1.it |

| L-Proline | Diketone (76) + Acetaldehyde | (R)-18 (analogue) | High | - | uniroma1.it |

| L-Proline (30 mol%) | Triketone precursor | (S)-36 (analogue) | 71 | 99.5 | uniroma1.it |

Chiral Pool Approaches

Chiral pool synthesis utilizes naturally occurring chiral molecules as starting materials. rug.nl This approach leverages the inherent chirality of compounds like terpenes, amino acids, and sugars to build more complex chiral targets. For the synthesis of stereoisomers of this compound, a common starting material from the chiral pool is (+)-pulegone, a major component of pennyroyal oil.

(+)-Pulegone possesses the desired methyl group at the 5-position with the correct stereochemistry. A typical synthetic sequence might involve the conjugate addition of an ethyl group to the α,β-unsaturated ketone system of pulegone (B1678340). This can be achieved using organocuprate reagents, such as lithium diethylcuprate (Et₂CuLi). The stereochemical outcome of this addition is often directed by the existing stereocenter in the pulegone molecule. Subsequent removal or modification of other functional groups can then lead to the desired this compound stereoisomer. For example, the synthesis of (+)-dendrobine, a complex alkaloid, has utilized (R)-carvone, another terpene from the chiral pool, as a starting material to construct a key intermediate. uni-muenchen.de While not directly yielding this compound, this demonstrates the power of chiral pool approaches in accessing complex chiral molecules.

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. In the context of this compound, catalytic methods are essential for controlling stereochemistry and for mediating key bond-forming reactions.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful strategy for establishing stereocenters with high enantioselectivity. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. rug.nl Both metal-based catalysts and organocatalysts are employed for this purpose.

Chiral metal complexes, such as those based on rhodium, ruthenium, or palladium, are widely used in asymmetric hydrogenation and other transformations. researchgate.netmdpi.com For instance, the asymmetric hydrogenation of a 2-ethyl-5-methylcyclohex-2-en-1-one precursor using a chiral ruthenium-BINAP catalyst could, in principle, selectively produce one of the four possible stereoisomers of 2-ethyl-5-methylcyclohexan-1-ol, which can then be oxidized to the desired ketone. nih.gov The choice of the chiral ligand is crucial for achieving high diastereo- and enantioselectivity. researchgate.net

Organocatalysis, as mentioned earlier, also provides excellent stereocontrol. uniroma1.it Chiral secondary amines, such as proline derivatives, can activate carbonyl compounds towards asymmetric alkylation or conjugate addition reactions. For example, the enantioselective α-alkylation of a cyclohexanone derivative at the 2-position with an ethyl halide, mediated by a chiral phase-transfer catalyst or a chiral amine, could be a viable route.

| Catalyst Type | Reaction Type | Potential Application | Key Feature |

| Chiral Ru-BINAP | Asymmetric Hydrogenation | Reduction of an unsaturated precursor | High enantioselectivity |

| Chiral Proline Derivatives | Asymmetric Aldol/Alkylation | Introduction of the ethyl group | Metal-free, good stereocontrol |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Enantioselective ethylation | Mild reaction conditions |

Transition Metal-Mediated Syntheses

Transition metals are indispensable tools in organic synthesis, facilitating a wide range of transformations that are otherwise difficult to achieve. snnu.edu.cn Their use in the synthesis of this compound can involve several key steps.

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the ethyl group. For example, a 2-halo-5-methylcyclohexenone could be coupled with an ethylboronic acid derivative or an ethylstannane in the presence of a palladium catalyst. Another powerful method is the transition metal-catalyzed conjugate addition of organometallic reagents. Copper-catalyzed 1,4-addition of an ethyl Grignard reagent or an organozinc reagent to 5-methylcyclohex-2-en-1-one (B105201) is a classic and effective method for introducing the ethyl group at the 2-position.

Furthermore, transition metal-catalyzed carbonyl transposition strategies have emerged as innovative methods for constructing carbonyl compounds. rsc.org These reactions can rearrange the position of a carbonyl group within a molecule, offering novel retrosynthetic disconnections.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthetic pathways to this compound is crucial for optimizing reaction conditions and improving selectivity. For instance, in the context of organocatalyzed reactions, the mechanism often involves the formation of key intermediates such as enamines or iminium ions.

In the proline-catalyzed intramolecular aldol reaction, the proline catalyst reacts with a ketone to form an enamine. This enamine then acts as a nucleophile, attacking another carbonyl group intramolecularly. The stereochemical outcome is determined by the transition state geometry, which is influenced by the chirality of the proline catalyst. Detailed mechanistic studies, often supported by computational chemistry, have been instrumental in refining these models and designing more efficient catalysts. uniroma1.it

Similarly, in transition metal-mediated reactions, understanding the catalytic cycle is key. For a palladium-catalyzed cross-coupling reaction, the cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The nature of the ligands on the metal center can significantly influence the rates and selectivities of these elementary steps. For copper-catalyzed conjugate additions, the mechanism is believed to involve the formation of a copper-enolate intermediate, which is then protonated to give the final product. The stereochemistry of this protonation step can be crucial in determining the final diastereomeric ratio.

Stereochemical and Conformational Analysis of 2 Ethyl 5 Methylcyclohexan 1 One

Theoretical Considerations of Isomeric Forms

The presence of multiple chiral centers in 2-Ethyl-5-methylcyclohexan-1-one gives rise to several stereoisomers. Understanding the relationships between these isomers is crucial for predicting their behavior.

Enantiomers and Diastereomers of this compound

This compound possesses two stereogenic centers at positions 2 and 5. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. In this case, there are 2^2 = 4 possible stereoisomers. libretexts.org These stereoisomers exist as two pairs of enantiomers. libretexts.orglibretexts.org Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orglibretexts.org

The four stereoisomers of this compound can be categorized as follows:

(2R, 5R) and (2S, 5S) form one pair of enantiomers.

(2R, 5S) and (2S, 5R) form the second pair of enantiomers.

The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is that of diastereomers. For instance, (2R, 5R)-2-Ethyl-5-methylcyclohexan-1-one and (2R, 5S)-2-Ethyl-5-methylcyclohexan-1-one are diastereomers.

Relative Stereochemistry and Absolute Configuration Determination

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring is described using the terms cis and trans. libretexts.orgmsu.edu In the cis isomer, the ethyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org

The absolute configuration at each chiral center is designated as either R or S using the Cahn-Ingold-Prelog priority rules. ucalgary.cawindows.net Determining the absolute configuration of a specific isomer typically requires experimental techniques such as X-ray crystallography or by chemical correlation to a compound of known absolute configuration. ucalgary.ca The relative configuration, however, can often be determined using spectroscopic methods like NMR.

Cyclohexane Ring Conformational Preferences

Substituted cyclohexanes are not planar and exist predominantly in a chair conformation to minimize steric and torsional strain. vaia.comyoutube.com The orientation of the substituents in these conformations significantly impacts the molecule's stability.

Chair Conformational Analysis

The chair conformation of cyclohexane has two distinct positions for substituents: axial and equatorial. youtube.com Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. youtube.com Through a process called ring flip, a chair conformation can interconvert to another chair conformation, causing axial substituents to become equatorial and vice versa. youtube.commasterorganicchemistry.com

For this compound, the stability of the different chair conformers is determined by the positions of the ethyl and methyl groups. Generally, conformations with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. libretexts.orglibretexts.orgscispace.com These are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. libretexts.orgscispace.com

Twist-Boat and Other Higher Energy Conformers

While the chair conformation is the most stable, other higher-energy conformations such as the twist-boat and boat conformations exist. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a lower-energy intermediate between the chair and boat forms. However, for most substituted cyclohexanes, the equilibrium lies heavily in favor of the chair conformers.

Substituent Effects on Conformational Equilibrium

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. The ethyl group has a slightly larger A-value than the methyl group, indicating it is sterically bulkier. masterorganicchemistry.com

In the case of this compound, the conformational equilibrium will favor the chair conformation where the larger ethyl group occupies an equatorial position to minimize steric strain. youtube.comlibretexts.org For the trans isomers, a diequatorial conformation is possible and highly favored. For the cis isomers, one substituent must be axial while the other is equatorial; the most stable conformer will have the larger ethyl group in the equatorial position. youtube.com

Table of A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

| -CH3 | 1.70 masterorganicchemistry.com |

| -CH2CH3 | 1.75 masterorganicchemistry.com |

| -CH(CH3)2 | 2.15 masterorganicchemistry.com |

| -C(CH3)3 | ~5.0 libretexts.org |

| -OH | 0.87 masterorganicchemistry.com |

| -Br | 0.43 masterorganicchemistry.com |

Ethyl Group Steric Interactions

An ethyl group, while larger than a methyl group, exhibits a nuanced steric profile. The primary steric interactions arise from the CH2 portion of the ethyl group when it is in an axial position. These interactions, known as 1,3-diaxial interactions, involve repulsion between the axial ethyl group and the axial hydrogens on the same side of the ring. libretexts.org However, the ethyl group possesses rotational freedom around its bond to the cyclohexane ring. This allows the terminal methyl group to orient itself away from the ring, thereby minimizing any additional significant strain. masterorganicchemistry.com This rotational flexibility means that the steric hindrance of an ethyl group is only marginally greater than that of a methyl group. masterorganicchemistry.com

Axial-Equatorial Preferences and A-Values

To quantify the steric bulk of substituents and their preference for the equatorial position, A-values are utilized. The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater energetic penalty for the axial orientation and thus a stronger preference for the equatorial position. masterorganicchemistry.com

For monosubstituted cyclohexanes, the A-value for a methyl group is approximately 1.7 to 1.8 kcal/mol, while for an ethyl group, it is slightly higher, around 1.75 to 2.0 kcal/mol. masterorganicchemistry.comubc.ca This indicates that both groups strongly favor the equatorial position to alleviate steric strain. pressbooks.pub In a disubstituted cyclohexane like this compound, the steric effects are cumulative, and the most stable conformation will be the one that maximizes the number of substituents, particularly the larger ones, in the equatorial position. pressbooks.publibretexts.org

| Substituent | A-Value (kcal/mol) |

| Methyl (CH₃) | 1.7 - 1.8 masterorganicchemistry.comubc.ca |

| Ethyl (CH₂CH₃) | 1.75 - 2.0 masterorganicchemistry.comubc.ca |

| Isopropyl (-CH(CH₃)₂) | 2.15 - 2.2 masterorganicchemistry.comubc.ca |

| tert-Butyl (-C(CH₃)₃) | > 4.5 ubc.ca |

| Hydroxyl (OH) | 0.6 - 0.9 ubc.ca |

| Chlorine (Cl) | 0.4 ubc.ca |

| Bromine (Br) | 0.2 - 0.7 ubc.ca |

Table 1: A-Values for Common Substituents in Cyclohexanes. A-values represent the energy difference between axial and equatorial conformers.

Dynamic Stereochemistry and Ring Inversion Barriers

The chair conformations of this compound are not static but are in a constant state of interconversion through a process known as ring flip or ring inversion. wikipedia.org This dynamic process involves passing through higher-energy transition states, such as the half-chair and boat conformations. wikipedia.org The energy barrier for this inversion in cyclohexane itself is about 10.8 kcal/mol. wikipedia.org

For substituted cyclohexanones, this energy barrier can be influenced by several factors. The presence of an sp2-hybridized carbon in the carbonyl group can lower the ring inversion barrier compared to cyclohexane. egyankosh.ac.in However, bulky substituents can increase the energy barrier. During ring inversion, substituents must move closer to each other, potentially leading to significant repulsive interactions in the transition state. acs.org The rate of this inversion can be studied using dynamic NMR spectroscopy, where changes in the spectra at different temperatures provide information about the activation energy of the process. acs.orgnih.gov The relative stability of the two chair conformers, dictated by the A-values of the ethyl and methyl groups, will determine the position of the equilibrium and the relative populations of each conformer at a given temperature. libretexts.orgpearson.com

| Compound | Ring Inversion Barrier (kcal/mol) |

| Cyclohexane | ~10.8 wikipedia.org |

| Cyclohexanone (B45756) | Lower than cyclohexane egyankosh.ac.in |

| cis-1,2-Disubstituted Cyclohexane | Potentially higher due to substituent repulsion in transition state acs.org |

Table 2: Representative Ring Inversion Energy Barriers. The values can vary based on substitution and solvent.

Chemical Reactivity and Advanced Transformations of 2 Ethyl 5 Methylcyclohexan 1 One

Carbonyl Group Reactivity

The carbonyl group, with its partial positive charge on the carbon and partial negative charge on the oxygen, is the primary site for nucleophilic attack.

Nucleophilic addition is a fundamental reaction of ketones like 2-ethyl-5-methylcyclohexan-1-one. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com A common example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone. libretexts.org For instance, the reaction with methylmagnesium bromide would yield a tertiary alcohol. libretexts.org

The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the pi bond and creating an alkoxide intermediate. Subsequent protonation, usually by adding a weak acid in a separate workup step, produces the final alcohol product. youtube.com The reaction of this compound with a primary amine under mildly acidic conditions would be expected to form an enamine, a nitrogen analog of an enol. youtube.com

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2-ethyl-5-methylcyclohexanol. nih.gov This transformation can be achieved using various reducing agents.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), is another effective method for this reduction. The reaction stereochemistry can be influenced by the choice of reagent and reaction conditions, potentially leading to different diastereomers of 2-ethyl-5-methylcyclohexanol. chegg.com

Table 1: Common Reducing Agents for Ketones

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Anhydrous, often at low temperature followed by aqueous workup | Secondary Alcohol |

| Hydrogen (H₂) with Pt, Pd, or Ni | Ethanol, Acetic Acid | Pressurized H₂ gas | Secondary Alcohol |

α-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate is a key intermediate in many carbon-carbon bond-forming reactions.

The enolate of this compound can be alkylated by reaction with an alkyl halide. libretexts.org The formation of the enolate can be directed to a specific α-carbon. In the case of this compound, two different enolates can potentially form. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent like THF is crucial for the essentially complete conversion of the ketone to its enolate. libretexts.org

The subsequent alkylation is an SN2 reaction, where the enolate acts as the nucleophile. libretexts.org Therefore, primary and methyl halides are the best electrophiles for this reaction. libretexts.org For instance, reacting the enolate of this compound with iodomethane (B122720) would introduce a methyl group at one of the α-positions. libretexts.org The regioselectivity of the alkylation (at C2 or C6) can be influenced by reaction conditions such as temperature and the nature of the base and solvent. Generally, alkylation tends to occur at the less sterically hindered position. libretexts.org

This compound can participate in aldol (B89426) condensation reactions, both as an enolate donor and as a carbonyl acceptor. masterorganicchemistry.combyjus.com In a self-condensation, the enolate of one molecule would add to the carbonyl group of another molecule. However, mixed aldol condensations are more common and synthetically useful. libretexts.org

In a mixed aldol reaction, this compound can be reacted with a carbonyl compound that cannot form an enolate, such as benzaldehyde. libretexts.org In this scenario, this compound would exclusively act as the enolate donor. The reaction is typically base-catalyzed and results in the formation of a β-hydroxy ketone, which can then undergo dehydration upon heating to yield an α,β-unsaturated ketone. byjus.com The general procedure for an asymmetric aldol reaction may involve mixing the ketone with an aldehyde in the presence of a catalyst and a suitable solvent, such as deionized water, and allowing the mixture to react at room temperature. rsc.org

Table 2: Aldol Condensation of this compound with Benzaldehyde

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Catalyst | Initial Product | Final Product (after dehydration) |

|---|---|---|---|---|

| This compound | Benzaldehyde | Base (e.g., NaOH, KOH) | β-Hydroxy ketone | α,β-Unsaturated ketone |

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. ambeed.comopenstax.org The product is a β-amino carbonyl compound, known as a Mannich base. ambeed.com

The reaction begins with the formation of an iminium ion from the aldehyde and the amine. openstax.org Simultaneously, the ketone enolizes. The enol then attacks the electrophilic iminium ion to form the Mannich base. ambeed.com These reactions can be catalyzed by acids, such as hydrochloric acid, or bases. ambeed.comresearchgate.net The resulting Mannich bases are useful synthetic intermediates. For example, a study describes the synthesis of a Mannich base by reacting 4-(tert-butyl)cyclohexan-1-one, aniline, and 4-methylbenzaldehyde (B123495) in the presence of CaCl₂ and HCl in ethanol. impactfactor.org A similar approach could be applied to this compound.

Functional Group Interconversions of Ethyl and Methyl Moieties

The ethyl and methyl groups attached to the cyclohexanone (B45756) ring of this compound are generally less reactive than the carbonyl group and the α-hydrogens. However, under specific conditions, these alkyl moieties can undergo functional group interconversions, primarily through free-radical pathways or strong oxidation.

Free-Radical Halogenation

Free-radical halogenation allows for the introduction of a halogen atom onto the alkyl side chains. wikipedia.org This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light. wikipedia.org The selectivity of this reaction depends on the halogen used. Chlorination is generally less selective, resulting in a mixture of products where chlorine can substitute hydrogens on the ethyl group, the methyl group, and the cyclohexane (B81311) ring itself. wikipedia.orgyoutube.com

Bromination, in contrast, is highly selective for the most substituted carbon atom that can form the most stable radical intermediate. For the ethyl group, this would be the secondary carbon (methine), and for the methyl group, the primary carbon. The benzylic and allylic positions are particularly reactive towards free-radical bromination with reagents like N-bromosuccinimide (NBS). youtube.com While this compound lacks these specific activating features, the general principles of radical stability still apply.

Oxidation of Alkyl Side Chains

The oxidation of the ethyl and methyl groups to introduce oxygen-containing functional groups is challenging due to the presence of the more reactive ketone functionality. Vigorous oxidation conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid at elevated temperatures, would likely lead to the cleavage of the cyclohexanone ring itself. ncert.nic.in

However, selective oxidation of alkyl groups can sometimes be achieved. For instance, certain catalytic systems involving manganese salts have been shown to selectively oxidize aliphatic C-H groups to ketones. rug.nl The oxidation of an ethyl group on an aromatic ring to an acetophenone (B1666503) has been demonstrated, suggesting that the methylene (B1212753) group of the ethyl substituent is a potential site for oxidation. rug.nl Similarly, the oxidation of a methyl group on a benzene (B151609) ring to a carboxylic acid is a known transformation, though it requires specific reagents to avoid over-oxidation. harvard.edu In the context of this compound, such selective oxidations would require carefully chosen reagents to prevent competing reactions at the ketone or the α-carbons. The haloform reaction, for example, specifically oxidizes methyl ketones to carboxylic acids, but this would involve the methyl group adjacent to the carbonyl, not the one at the 5-position. ncert.nic.in

Regioselectivity and Stereoselectivity in Reactions

The presence of two different alkyl substituents on the asymmetric cyclohexanone ring introduces significant challenges and opportunities in controlling the regiochemistry and stereochemistry of its reactions.

Regioselectivity in Enolate Formation

The formation of an enolate is a key step in many reactions of ketones, such as aldol condensations and α-alkylation. Since this compound is an unsymmetrical ketone, it can form two different regioisomeric enolates upon deprotonation: the kinetic enolate and the thermodynamic enolate. stackexchange.com

Kinetic Enolate: This enolate is formed faster by removing the most accessible and sterically least hindered α-proton. In this case, the proton at the C-6 position is less hindered than the proton at the C-2 position, which is attached to a tertiary carbon.

Thermodynamic Enolate: This enolate is the more stable of the two, typically featuring a more substituted double bond. Formation of the enolate by removing the proton at C-2 results in a more substituted and therefore more stable double bond. stackexchange.com

The selective formation of one enolate over the other can be controlled by carefully choosing the reaction conditions, as detailed in the table below. stackexchange.comyoutube.com

| Condition | Kinetic Enolate Favored | Thermodynamic Enolate Favored |

|---|---|---|

| Base | Strong, bulky, non-nucleophilic base (e.g., LDA - Lithium diisopropylamide) | Smaller, weaker base (e.g., NaOEt, KOtBu) |

| Temperature | Low temperature (e.g., -78 °C) | Higher temperature (e.g., room temperature or above) |

| Solvent | Aprotic solvent (e.g., THF, Diethyl ether) | Protic solvent (e.g., Ethanol) |

| Reaction Time | Short | Long (allows for equilibration) |

Stereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is influenced by the existing stereocenters at C-2 and C-5 and the conformational preferences of the cyclohexane ring.

Nucleophilic Addition to the Carbonyl: The reduction of the ketone to a secondary alcohol, for instance with sodium borohydride (NaBH₄), creates a new stereocenter at C-1. chemguide.co.ukmasterorganicchemistry.com The hydride can attack the carbonyl carbon from either the axial or equatorial face of the ring. The stereochemical outcome is often dictated by steric hindrance. Attack from the less hindered face is generally preferred, leading to a major and a minor diastereomeric alcohol product. Similarly, the addition of a Grignard reagent will also result in the formation of a new stereocenter, with the stereoselectivity dependent on the steric bulk of both the ketone and the incoming nucleophile. pearson.comorganic-chemistry.org

Alkylation of Enolates: The alkylation of the enolates of substituted cyclohexanones typically occurs with a high degree of stereoselectivity. The incoming electrophile generally approaches the enolate from the less sterically hindered face. ubc.caresearchgate.net For a conformationally rigid cyclohexanone enolate, alkylation often proceeds via axial attack to allow the ring to transition into a stable chair conformation. ubc.ca The stereochemical course of these reactions can be highly dependent on the specific enolate (kinetic vs. thermodynamic) and the nature of the electrophile. masterorganicchemistry.com

Mechanistic Investigations of Novel Reactions

The reactivity of this compound allows for a variety of advanced transformations. Mechanistic studies of these reactions provide insight into the factors controlling their outcomes.

Mechanism of Crossed-Aldol Condensation

A crossed-aldol condensation between this compound and an aldehyde without α-hydrogens (e.g., benzaldehyde) can be directed by the controlled formation of either the kinetic or thermodynamic enolate. nih.govlibretexts.org

Let's consider the base-catalyzed mechanism involving the kinetic enolate:

Enolate Formation: A strong, bulky base like LDA at low temperature deprotonates the C-6 position, which is the kinetically favored site, to form the less substituted enolate. This step is generally rate-limiting. nih.govcdnsciencepub.com

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated during an aqueous workup step to yield the final β-hydroxy ketone (aldol addition product). The reaction creates two new stereocenters, and the diastereoselectivity of the product is determined by the geometry of the enolate and the transition state of the C-C bond-forming step. nih.gov

Dehydration (Condensation): If the reaction is heated, especially under acidic or basic conditions, the aldol addition product can undergo dehydration (loss of a water molecule) to form a more stable α,β-unsaturated ketone (the aldol condensation product). libretexts.org

Mechanism of Grignard Addition

The Grignard reaction provides a powerful method for forming a new carbon-carbon bond at the carbonyl carbon. byjus.com The mechanism for the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is as follows:

Nucleophilic Attack: The Grignard reagent is highly polar, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. iitk.ac.in This nucleophilic carbon attacks the electrophilic carbonyl carbon of the cyclohexanone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. pearson.comkhanacademy.org

Acidic Workup: The reaction is completed by the addition of a mild acid (e.g., aqueous NH₄Cl or dilute HCl) in a step called a workup. The acid protonates the alkoxide to yield the final tertiary alcohol product. pearson.combyjus.com

This reaction transforms the planar carbonyl carbon into a tetrahedral stereocenter. The stereochemical outcome is determined by the direction of the nucleophilic attack (axial vs. equatorial), which is primarily influenced by steric factors.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Ethyl-5-methylcyclohexan-1-one, offering a comprehensive view of its carbon framework and the spatial arrangement of its hydrogen atoms.

Advanced 1D NMR Techniques (e.g., DEPT, APT)

Advanced 1D NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are instrumental in differentiating the types of carbon atoms (C, CH, CH₂, CH₃) within the molecule.

DEPT: This technique provides specific information about the number of protons attached to each carbon atom. A series of experiments (DEPT-45, DEPT-90, and DEPT-135) are typically run. DEPT-90 exclusively shows methine (CH) carbons. In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons present as negative signals. Quaternary carbons are not observed in DEPT spectra. aiinmr.com This allows for the unambiguous assignment of the CH group at C2, the CH at C5, the various CH₂ groups in the ring and ethyl group, and the CH₃ groups.

APT (Attached Proton Test): The APT experiment provides similar information to DEPT but in a single spectrum. In an APT spectrum, quaternary carbons and methylene (CH₂) carbons produce negative signals, while methine (CH) and methyl (CH₃) carbons give positive signals. aiinmr.com This offers a quick method to distinguish between carbons with an even or odd number of attached protons and has the advantage of detecting the quaternary carbonyl carbon (C1), which is invisible in DEPT experiments. aiinmr.com

Table 1: Expected ¹³C NMR Spectral Data Distinctions for this compound using DEPT and APT

| Carbon Type | DEPT-90 Signal | DEPT-135 Signal | APT Signal |

| C (Carbonyl C1) | Absent | Absent | Negative |

| CH (C2, C5) | Positive | Positive | Positive |

| CH₂ (C3, C4, C6, Ethyl CH₂) | Absent | Negative | Negative |

| CH₃ (Methyl at C5, Ethyl CH₃) | Absent | Positive | Positive |

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²J and ³J coupling). youtube.com It is fundamental in tracing the proton-proton connectivity within the cyclohexane (B81311) ring and along the ethyl substituent, confirming the sequence of protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to (¹J coupling). emerypharma.com By combining the proton assignments from COSY with the HSQC data, a definitive assignment of each carbon atom in the molecule's skeleton can be achieved. uni-muenchen.de

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J coupling). emerypharma.com This technique is particularly vital for identifying the quaternary carbonyl carbon (C1) by observing correlations from adjacent protons (e.g., H2, H6). It also helps to piece together different fragments of the molecule, such as connecting the ethyl group to the C2 position of the ring. uni-muenchen.de

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information about the molecule's stereochemistry and conformation. researchgate.net For this compound, NOESY can distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on the cyclohexane ring and between the substituents and ring protons. For instance, a NOE between the proton at C2 and the protons of the methyl group at C5 would suggest a specific relative stereochemistry.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

This compound possesses two stereocenters (at C2 and C5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different NMR spectra, resulting in the separation of signals for the two enantiomers, allowing for their quantification.

Low-Temperature NMR for Conformational Studies

The cyclohexane ring is known for its chair-boat conformational isomerism, with the chair conformation being significantly more stable. For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers.

At room temperature, the interconversion between these chair forms is rapid on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this ring-flipping process can be slowed down or "frozen out." scielo.org.mx Low-temperature NMR studies allow for the direct observation of the individual conformers. acs.org This makes it possible to determine the relative populations of the conformers where the ethyl and methyl groups are axial or equatorial and to measure the thermodynamic parameters (ΔG°, ΔH°, ΔS°) associated with the conformational equilibrium. scielo.org.mxresearchgate.net For instance, signals for specific protons or carbons will decoalesce and appear as separate peaks for each distinct conformer at sufficiently low temperatures. scielo.org.mx

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Electron Ionization (EI) Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M•⁺). uni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The analysis of these fragmentation pathways provides a fingerprint that aids in structural identification.

For this compound (Molecular Weight: 140.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 140. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements.

Expected Fragmentation Patterns:

Loss of the ethyl group: Alpha-cleavage can result in the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to a prominent fragment ion at m/z 111. libretexts.org

Loss of the methyl group: Cleavage of the methyl group (•CH₃, 15 Da) from the molecular ion would result in a fragment at m/z 125. libretexts.org

McLafferty Rearrangement: A classic fragmentation for ketones, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. This can lead to the loss of a neutral alkene molecule.

Ring Cleavage: Various cleavages of the cyclohexane ring can occur, leading to a complex pattern of fragment ions in the lower mass region of the spectrum.

The relative abundance of these fragment ions, particularly the most abundant ion known as the base peak, is characteristic of the molecule's structure. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 140 | [C₉H₁₆O]•⁺ | Molecular Ion (M•⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 83 | [M - C₄H₉]⁺ | Loss of a butyl fragment (from ring and substituent) |

| 69 | [C₅H₉]⁺ or [C₄H₅O]⁺ | Various ring and side-chain fragmentations |

| 55 | [C₄H₇]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a nominal mass of 140 amu, HRMS can distinguish its elemental composition, C₉H₁₆O, from other potential formulas with the same nominal mass. The theoretical exact mass of C₉H₁₆O is 140.120115 amu, a value derived from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O). msu.edu

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragment ions. msu.edu The fragmentation of cyclic ketones like this compound is influenced by the stability of the resulting carbocations and neutral radical species.

Key fragmentation pathways for this molecule would include:

Loss of the ethyl group: A significant fragmentation would be the cleavage of the bond between the ring and the ethyl substituent, resulting in a fragment ion with the loss of 29 mass units (C₂H₅).

Loss of the methyl group: Cleavage of the methyl group would lead to a fragment corresponding to a loss of 15 mass units (CH₃).

Ring cleavage: Complex rearrangements and cleavages of the cyclohexanone (B45756) ring itself can occur. A common fragmentation in cyclohexanones is the retro-Diels-Alder reaction, though this is more typical for unsaturated systems. researchgate.net For saturated rings, alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) is a dominant process.

The analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence and location of the ethyl and methyl substituents on the cyclohexanone core. libretexts.org

Table 1: Predicted HRMS Fragmentation Data for this compound (C₉H₁₆O)

| Ion Formula | Lost Fragment | Predicted m/z (amu) | Description |

| [C₉H₁₆O]⁺ | - | 140.1201 | Molecular Ion (M⁺) |

| [C₈H₁₃O]⁺ | CH₃ | 125.0966 | Loss of a methyl group |

| [C₇H₁₁O]⁺ | C₂H₅ | 111.0810 | Loss of an ethyl group |

| [C₆H₉O]⁺ | C₃H₇ | 97.0653 | Loss of a propyl fragment (from ring cleavage) |

| [C₅H₇O]⁺ | C₄H₉ | 83.0497 | Further fragmentation |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present, making them ideal for identifying the key structural features of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The most prominent feature in the IR spectrum of a cyclohexanone derivative is the carbonyl (C=O) stretching vibration. For saturated cyclic ketones, this absorption is typically strong and sharp, appearing in the region of 1700-1725 cm⁻¹. The IR spectrum of the related compound 2-methylcyclohexanone (B44802) shows a characteristic C=O stretch in this range. chemicalbook.com Other important absorptions include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl, methyl, and cyclohexane ring moieties.

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region associated with the scissoring and bending of CH₂ and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. fiu.edu While IR is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations, such as the C-C bonds of the cyclohexane ring. acs.org The C=O stretch is also visible in the Raman spectrum, though it is often weaker than in the IR spectrum. The C-H and C-C stretching and bending modes provide a detailed fingerprint of the molecule's hydrocarbon framework.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |

| C=O Stretch | 1700 - 1725 (Strong, Sharp) | 1700 - 1725 (Moderate to Weak) | Carbonyl group of the ketone |

| C-H Stretch (sp³) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) | Alkyl C-H bonds |

| CH₂ Bend | ~1465 (Moderate) | ~1465 (Moderate) | Scissoring vibration |

| CH₃ Bend | ~1450 and ~1375 (Moderate) | ~1450 and ~1375 (Moderate) | Asymmetric and symmetric bending |

| C-C Stretch | 1000 - 1250 (Fingerprint Region) | 800 - 1200 (Strong) | Ring and substituent skeletal vibrations |

Chiroptical Methods for Absolute Configuration Determination

This compound possesses two stereocenters (at carbons 2 and 5), making it a chiral molecule. Chiroptical techniques are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of its enantiomers. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comresearchgate.net The resulting ECD spectrum provides information about the stereochemical environment of the molecule's chromophores.

For this compound, the carbonyl group acts as the key chromophore. Ketones typically exhibit a weak n→π* electronic transition at around 280-300 nm. researchgate.net Although this absorption is weak in a standard UV-Vis spectrum, it gives rise to a distinct signal, known as a Cotton effect, in the ECD spectrum. The sign and magnitude of this Cotton effect are highly dependent on the absolute configuration of the molecule.

The relationship between the stereochemistry and the ECD spectrum can be predicted using empirical rules, such as the ketone octant rule . researchgate.net This rule divides the space around the carbonyl group into eight octants, with each octant having a positive or negative sign. The sign of the Cotton effect is determined by the sum of the contributions from the atoms residing in these octants. The positions of the ethyl and methyl groups on the flexible cyclohexane ring are the primary determinants of the ECD spectrum's appearance.

Modern approaches provide a more definitive assignment of absolute configuration by combining experimental ECD measurements with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netunipi.it This involves:

Computational modeling of the possible stable conformations of the molecule.

Calculation of the theoretical ECD spectrum for a chosen enantiomer (e.g., the (2R, 5R) isomer).

Comparison of the calculated spectrum with the experimentally measured spectrum.

A good match between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. unipi.it It is crucial to consider that the ECD spectrum can be sensitive to the solvent and temperature, as these factors can influence the conformational equilibrium of the molecule. unipi.it

Table 3: Application of ECD Spectroscopy to this compound

| Parameter | Description |

| Chromophore | Carbonyl group (C=O) |

| Relevant Transition | n→π* |

| Approximate Wavelength | 280 - 300 nm |

| Analytical Principle | The differential absorption of circularly polarized light (Cotton effect) is measured. |

| Interpretative Method | The sign of the Cotton effect is correlated with the absolute configuration via the octant rule or comparison with TD-DFT calculated spectra. researchgate.netunipi.it |

| Influencing Factors | Absolute configuration at C2 and C5, conformational preference of the cyclohexane ring (chair, boat), solvent, and temperature. unipi.it |

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Methylcyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For a substituted cyclohexanone (B45756) like 2-Ethyl-5-methylcyclohexan-1-one, these methods are primarily used to determine the relative stabilities of its various stereoisomers and conformers.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to optimize molecular geometries and calculate ground-state energies. For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine the preferred conformations of the ethyl and methyl groups on the cyclohexane (B81311) ring. researchgate.net The Hohenberg-Kohn theorem provides the theoretical foundation for DFT, stating that the ground-state energy of a system is a unique functional of its electron density. aps.orgoslomet.no

Studies on similar substituted cyclohexanes demonstrate that DFT can accurately predict the energies of different chair and boat conformations. mdpi.com The calculations typically reveal that the chair conformation is significantly more stable. The relative energies of conformers where the alkyl groups are in axial versus equatorial positions are a key outcome. These energy differences are dictated by steric and electronic effects, such as 1,3-diaxial interactions. researchgate.net

Table 1: Representative DFT Functionals for Ground State Calculations

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, energies. researchgate.net |

| CAM-B3LYP | Long-range Corrected Hybrid | Excited states, systems with charge transfer. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Main group thermochemistry, kinetics. |

This table is illustrative of the types of functionals used in DFT studies of organic molecules.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. nih.govscispace.com These methods are often used to benchmark the results obtained from DFT calculations. For conformational analysis of alkylcyclohexanes, ab initio calculations provide reliable data on the energy differences between conformers. researchgate.net

The conformational landscape of this compound involves the chair conformations with the ethyl and methyl groups in various axial and equatorial arrangements. High-level ab initio calculations, such as MP2/aug-cc-pVTZ, have been shown to yield conformational energy differences with high accuracy for related systems. scispace.com These calculations consider electron correlation effects more rigorously than standard DFT, which can be important for accurately describing subtle energetic differences arising from hyperconjugation and steric repulsion. researchgate.netscispace.com The preference for equatorial substitution in cyclohexanes to avoid steric strain is a well-established principle confirmed by these high-level calculations. researchgate.net

Table 2: Comparison of Computational Methods for Conformational Energies of Substituted Cyclohexanes

| Method | Typical Basis Set | Key Strength |

|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | Computationally inexpensive starting point. nih.gov |

| MP2 | 6-311+G(d,p) | Includes electron correlation, good for conformational energies. researchgate.net |

| DFT (B3LYP) | 6-31G(d,p) | Good balance of accuracy and cost for larger molecules. nih.gov |

This table provides a general comparison of methods often applied to molecules similar in structure to this compound.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods are widely used to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netresearchgate.net

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The calculated shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Such predictions are crucial for assigning peaks in experimental spectra, especially for complex stereoisomers.

Similarly, the calculation of harmonic vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the molecule and identify the vibrational modes associated with specific functional groups, like the carbonyl (C=O) stretch. A scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.net

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. uwb.edu.pl For a molecule like this compound, TST can be used to study reactions such as enolization, reduction, or oxidation. Computational methods are employed to locate the transition state structure on the potential energy surface, which is a first-order saddle point with one imaginary frequency. uwb.edu.pl

The energy barrier (activation energy) for a reaction is determined by the energy difference between the reactants and the transition state. This is a critical parameter for predicting the reaction rate constant using the Arrhenius equation. mdpi.com For complex reactions, such as the intramolecular hydrogen migration in related alkyl cyclohexanes, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. mdpi.com This provides a detailed mechanistic understanding that is often difficult to obtain solely from experiments.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for the atoms in a system, allowing the exploration of conformational dynamics in different environments (e.g., gas phase or solution). acs.org

For this compound, MD simulations can be used to study the transitions between different chair and boat conformations and the rotation of the ethyl and methyl substituents. These simulations can reveal the timescales of these dynamic processes and the free energy barriers between different conformational states. acs.org By using force fields derived from or validated by quantum chemical calculations, MD simulations can provide a realistic picture of the molecule's flexibility and dynamics at finite temperatures.

Ligand-Receptor Interactions Modeling (if used as a probe in chemosensing)

Should this compound or its derivatives be investigated for roles in biological systems, such as interacting with a receptor, computational modeling becomes a key tool. google.com Molecular docking and other modeling techniques are used to predict the binding mode and affinity of a ligand to a biological target. units.it

These models use scoring functions to estimate the strength of the ligand-receptor interaction, considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. researchgate.net If this ketone were to be used as a chemical probe or a building block for a pharmacologically active compound, these simulations would be crucial for understanding its structure-activity relationship (SAR) and for guiding the design of more potent and selective molecules. acs.org For instance, understanding how the stereochemistry of the ethyl and methyl groups affects binding to a specific receptor pocket is a typical goal of such studies.

Applications As a Synthetic Building Block or Intermediate

Role in the Synthesis of Complex Organic Molecules

The reactivity of the ketone and the adjacent alpha-carbons allows for a variety of chemical transformations, enabling its incorporation into intricate molecular targets.

The 2,5-dialkylcyclohexanone motif is present in a number of natural products. For instance, certain orchids of the genus Chiloglottis utilize 2,5-dialkylcyclohexan-1,3-diones, such as 2-ethyl-5-propylcyclohexan-1,3-dione (chiloglottone 1) and 2-butyl-5-methylcyclohexan-1,3-dione (chiloglottone 3), as pheromone mimics to attract pollinator species. The structural similarity makes 2-ethyl-5-methylcyclohexan-1-one a logical and valuable starting point for the synthetic preparation of these "chiloglottone" compounds and their analogs for further biological study.

Furthermore, related mercapto-substituted cyclohexanone (B45756) structures have been explored as precursors in the synthesis of pharmaceuticals, highlighting the role of this chemical scaffold as an intermediate in producing biologically active molecules.

While specific examples of this compound being directly used to synthesize macrocycles are not prominently documented, its structural features are well-suited for such applications. Ketones are common precursors in ring-expansion reactions, which are a staple in macrocycle synthesis. Methodologies like the Baeyer-Villiger oxidation would convert the cyclic ketone into a lactone, which can then be opened and incorporated into a larger ring system. Additionally, the ketone's alpha-positions can be functionalized to attach long chains, which can then be cyclized to form macrostructures.

Derivatization to Other Functionalized Cyclohexane (B81311) Compounds

This compound can be readily converted into a variety of other functionalized cyclohexane derivatives. The ketone group is particularly reactive, allowing for reductions, and the adjacent carbons can undergo substitution reactions. These transformations are key to its role as a versatile intermediate.

Key derivatization reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-ethyl-5-methylcyclohexan-1-ol, using standard reducing agents like sodium borohydride (B1222165). This introduces a new functional group and an additional stereocenter, expanding its synthetic utility.

Alkylation: The alpha-carbons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then be alkylated. This allows for the introduction of various alkyl groups at the C2 or C6 positions.

Enone Formation: The compound can serve as a precursor to the corresponding α,β-unsaturated ketone, 2-ethyl-5-methylcyclohex-2-en-1-one, which is a valuable Michael acceptor in conjugate addition reactions.

Halogenation: Substitution reactions can introduce halogen atoms onto the cyclohexane ring, creating precursors for further synthetic manipulations like cross-coupling reactions.

Table 1: Examples of Derivatization Reactions

| Starting Material | Reaction Type | Reagents/Conditions | Product |

| This compound | Reduction | NaBH₄ | 2-Ethyl-5-methylcyclohexan-1-ol |

| Cyclohexanone (general) | Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | 2-Alkyl-cyclohexanone |

| 1-Ethyl-4-methylcyclohexene | Acylation/Isomerization | Crotonyl chloride, Lewis Acid | 1-(2-Ethyl-5-methylcyclohex-1-enyl)but-2-en-1-one |

| 1-Ethyl-2-methylcyclohexane | Oxidation | KMnO₄ or CrO₃ | Corresponding alcohols or ketones |

Use in Material Science Precursors (excluding end-use product properties)

The rigid, chiral scaffold of this compound and its derivatives makes it a candidate for the development of precursors for advanced materials. Although direct applications of the title compound are not widely reported, structurally related compounds are known to be useful in this field. For example, complex chiral molecules like TADDOLs, which are diols, have been used as doping agents to induce chirality in liquid crystals.

Additionally, related mercapto-cyclohexanone compounds have been noted for their potential use in creating materials for medical devices and implants, where the specific chemical properties of the scaffold are beneficial. This suggests that functionalized derivatives of this compound could serve as monomers or additives in the synthesis of specialized polymers or other materials where chirality and a defined three-dimensional structure are required.

Development of Chiral Auxiliaries or Ligands Based on the Scaffold

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is typically removed. Given that this compound is an easily accessible chiral molecule, it and its derivatives are promising candidates for development as chiral auxiliaries.

The corresponding alcohol, 2-ethyl-5-methylcyclohexan-1-ol, obtained via reduction, is particularly suitable for this purpose. This chiral alcohol can be attached to a prochiral substrate to form a diastereomeric intermediate. The steric bulk and fixed conformation of the cyclohexane ring can then effectively shield one face of the reactive center on the substrate, forcing an incoming reagent to attack from the opposite, less hindered face. This strategy is similar to the use of well-established chiral auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. The successful use of other cyclic structures, such as camphorsultam, as powerful chiral auxiliaries in a wide range of asymmetric reactions further supports the potential of the 2-ethyl-5-methylcyclohexane scaffold in stereoselective synthesis.

Environmental Chemical Fate and Transformation Pathways Excluding Toxicity

Biodegradation Mechanisms by Microorganisms

The microbial breakdown of 2-Ethyl-5-methylcyclohexan-1-one is a key process in its environmental degradation. This process is primarily facilitated by specific enzymes produced by various microorganisms.

Enzymatic Degradation Pathways of Cyclohexanones

The enzymatic degradation of cyclic ketones like this compound is often initiated by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govresearchgate.net These flavin-dependent enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). researchgate.netnih.gov This reaction is a crucial step in the metabolic pathways of many microorganisms that utilize cyclic compounds as a source of carbon and energy. nih.govresearchgate.net

One of the most well-studied BVMOs is cyclohexanone (B45756) monooxygenase (CHMO). wikipedia.orgnih.gov CHMO utilizes NADPH and molecular oxygen to convert cyclohexanone into ε-caprolactone. wikipedia.orgharvard.edu The mechanism involves the formation of a flavin-peroxide intermediate which then attacks the ketone substrate. wikipedia.org Although the specific activity of CHMO on this compound has not been detailed, BVMOs are known for their broad substrate specificity, and it is plausible that a similar enzymatic pathway is involved in its degradation. nih.govnih.gov The enzyme's ability to act on a wide range of cyclic ketones suggests a similar mechanism for substituted cyclohexanones. harvard.edunih.gov

The degradation process typically follows a five-step biochemical reaction sequence that transforms the initial cyclic alcohol (which can be formed from the ketone) into a linear dicarboxylic acid, which then enters the central metabolic pathway of the microorganism through β-oxidation. researchgate.net

Identification of Biodegradation Intermediates

Following the initial enzymatic oxidation of the cyclohexanone ring, a series of intermediate compounds are formed. The lactone produced by the action of a BVMO is subsequently hydrolyzed by a lactonase enzyme. researchgate.net This ring-opening step results in the formation of a linear hydroxy acid. researchgate.net For this compound, this would likely be a substituted hydroxyheptanoic acid.

Further degradation proceeds through a series of oxidation steps. The hydroxyl group of the hydroxy acid is oxidized to a ketone, and then further to a carboxylic acid, forming a dicarboxylic acid. researchgate.net In the case of unsubstituted cyclohexanone, the degradation pathway proceeds from cyclohexanone to ε-caprolactone, then to 6-hydroxyhexanoate (B1236181), 6-oxohexanoate (B1234620), and finally to adipate. researchgate.net It is expected that the biodegradation of this compound would follow an analogous pathway, leading to the formation of ethyl and methyl-substituted dicarboxylic acids.

Studies on similar compounds, such as the degradation of cyclohexane (B81311) by Rhodococcus sp., have identified intermediates including cyclohexanol (B46403), cyclohexanone, 2-cyclohexen-1-one, and phenol. nih.gov The degradation of tetralin by Corynebacterium sp. has been shown to produce a carboxylic acid-substituted cyclohexanone. chemicalbook.com These findings support the proposed pathway of ring cleavage and subsequent oxidation for substituted cyclic ketones.

Abiotic Degradation Pathways in Environmental Matrices

In addition to microbial action, this compound can be degraded by non-biological processes in the environment, primarily through photochemical transformations.

Photochemical Transformations

Cyclic ketones can undergo photochemical reactions when exposed to sunlight. The most common of these are the Norrish Type I and Type II reactions. researchgate.netwikipedia.org

The Norrish Type I reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) upon absorption of light. wikipedia.orgscispace.com This process generates two radical fragments. wikipedia.org For a cyclic ketone, this leads to the formation of a biradical, which can then undergo several secondary reactions, including decarbonylation (loss of carbon monoxide) to form an alkene, or rearrangement to form other cyclic or acyclic products. dntb.gov.uaresearchgate.net

The Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group. wikipedia.org This results in the formation of a 1,4-biradical. This biradical can then either fragment to form an alkene and a smaller carbonyl compound or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). researchgate.netwikipedia.org The specific products formed will depend on the structure of the ketone and the reaction conditions. scispace.com

Hydrolytic Stability

Ketones, including this compound, are generally stable to hydrolysis under typical environmental pH conditions. thermofisher.comquora.com The equilibrium for the hydration of a ketone to form a geminal diol lies far to the left, meaning the ketone form is strongly favored. quora.comchemistrysteps.com While the reaction can be catalyzed by acid or base, significant hydrolysis is not expected to be a major degradation pathway for this compound in the environment. chemistrysteps.commasterorganicchemistry.com

Catalytic Oxidation Studies

The oxidation of cyclohexanones can also be achieved through chemical catalysis, which is relevant for both industrial processes and potential environmental remediation technologies.

Various catalysts have been studied for the oxidation of cyclohexanone and its derivatives. For instance, palladium(II) catalyst systems have been shown to effectively convert substituted cyclohexanones to the corresponding phenols through aerobic dehydrogenation. nih.gov Another study demonstrated the use of a homogeneous catalyst system of FeCl3/DMSO for the oxidation of α-substituted cyclohexanones to the corresponding 6-oxohexanoic acids using oxygen as the oxidant. researchgate.net

Transition metal-substituted dodecatungstophosphates have also been investigated as catalysts for the oxidation of cyclohexanol to cyclohexanone with high selectivity, using hydrogen peroxide as the oxidant. niscpr.res.in Furthermore, lipase-mediated Baeyer-Villiger oxidation of substituted cyclohexanones has been achieved using urea-hydrogen peroxide in an organic solvent, demonstrating a chemo-enzymatic approach. rsc.org These studies highlight the potential for catalytic methods to transform this compound into other chemical species.

Data Tables

Table 1: Key Enzymes in Cyclohexanone Biodegradation

| Enzyme Class | Specific Enzyme Example | Function | Reference |

| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclohexanone Monooxygenase (CHMO) | Inserts an oxygen atom into the cyclohexanone ring to form a lactone. | nih.govwikipedia.orgnih.gov |

| Lactonases | ε-caprolactone hydrolase | Hydrolyzes the lactone ring to form a linear hydroxy acid. | researchgate.net |

| Dehydrogenases | 6-hydroxyhexanoate dehydrogenase | Oxidizes the hydroxyl group of the hydroxy acid to a carbonyl group. | researchgate.net |

Table 2: Potential Abiotic Degradation Products of this compound

| Degradation Pathway | Potential Product Types | Description | Reference |

| Norrish Type I | Alkenes, smaller carbonyls | Formed via α-cleavage and subsequent reactions of the resulting biradical. | wikipedia.orgresearchgate.net |

| Norrish Type II | Alkenes, smaller carbonyls, cyclobutanols | Formed via γ-hydrogen abstraction and subsequent fragmentation or cyclization. | researchgate.netwikipedia.org |

List of Chemical Compounds

this compound

2-Ethyl-5-methylcyclohexan-1-ol nih.gov

2-methylcyclohexanone (B44802) researchgate.net

2-phenylcyclohexanone (B152291) researchgate.net

2-hydroxylcyclohexanone researchgate.net

1,2-cyclohexanedione (B122817) researchgate.net

Adipate

Adipic acid nih.govresearchgate.net

ε-caprolactam nih.gov

ε-caprolactone wikipedia.orgnih.gov

Carbon monoxide

Cyclohexanol nih.govniscpr.res.inajol.info

Cyclohexanone wikipedia.orgharvard.eduniscpr.res.in

2-cyclohexene-1-one nih.govajol.info

Dihydrocarvone nih.gov

ε-caprolactone

Ethyl (Z)-2-cyano-3-phenyl-prop-2-enoate mdpi.com

Furan nih.gov

Glutaric acid researchgate.net

6-hydroxyhexanoate researchgate.net

Hydrogen peroxide niscpr.res.inrsc.orgacs.org

1-hydroxy-2-oxolimonene nih.gov

Menthone nih.gov

NADPH wikipedia.orgharvard.edunih.gov

6-oxohexanoate researchgate.net

Tetrahydrofuran (B95107) nih.gov

Tetralin chemicalbook.com

Urea-hydrogen peroxide

Heterogeneous Catalysis for Degradation

Heterogeneous catalysis offers a robust method for the degradation of organic compounds like this compound. This process involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. mdpi.com The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction medium, which prevents contamination of the final products and allows for the catalyst to be reused. mdpi.com

For ketones, catalytic processes such as oxidation and hydrogenation are particularly relevant. Heterogeneous hydrogenation catalysts, often transition metals supported on inert materials, are used in the conversion of ketones. google.com While this is often for synthesis, similar catalysts can be applied for degradative pathways. The catalytic oxidation of volatile organic compounds (VOCs) is a key technology for their elimination from the environment. mdpi.com

Catalysts for such reactions often consist of noble metals like palladium (Pd), platinum (Pt), or bimetallic nanoparticles (e.g., Au-Pd) loaded onto a stable, high-surface-area support. mdpi.comacs.orgacs.org Metal oxides such as titanium dioxide (TiO2), magnesium oxide, and aluminophosphates are also utilized, providing active sites for degradation reactions. mdpi.comacs.org The choice of catalyst and support material is critical as it influences both the activity and the selectivity of the degradation process, determining the final breakdown products. acs.org

Table 1: Examples of Heterogeneous Catalyst Systems for Related Organic Compound Transformations

| Catalyst System | Support Material | Reactant Type | Reaction Type | Reference |

| Au-Pd Nanoparticles | TiO₂ | Ethyl Acetate (VOC) | Catalytic Oxidation | mdpi.com |

| Palladium (Pd) | CeO₂ | Ethyl Acetate (VOC) | Catalytic Oxidation | mdpi.com |

| Platinum (Pt) | Al₂O₃ | Lignin Fractions | Hydrodeoxygenation | mdpi.com |

| Metal Catalyst | Inert Support | Ketones | Hydrogenation | google.com |